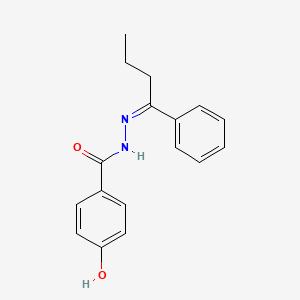![molecular formula C20H12Cl2O4 B5337756 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5337756.png)
4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate is a chemical compound that belongs to the class of furoate esters. It is widely used in scientific research for its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents. It has also been used as a fluorescent probe for the detection of metal ions and other analytes in biological samples. Additionally, it has been studied for its potential applications in organic electronics and materials science.
Mécanisme D'action
The mechanism of action of 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate is not fully understood. However, it is believed to interact with specific proteins and enzymes in biological systems, leading to changes in their activity and function. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. It has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Additionally, it has been shown to modulate the activity of ion channels and receptors in neurons, suggesting its potential as a neuropharmacological agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified, and its properties can be modified by changing the reaction conditions. However, its limitations include its potential toxicity and limited solubility in aqueous solutions. Careful handling and storage are required to ensure its safety and efficacy in lab experiments.
Orientations Futures
There are several future directions for the research and development of 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate. These include:
1. Further exploration of its potential as a therapeutic agent for inflammatory diseases, cancer, and neurological disorders.
2. Development of more efficient and scalable synthesis methods for the production of this compound.
3. Investigation of its potential as a fluorescent probe for the detection of other analytes in biological samples.
4. Study of its properties and potential applications in organic electronics and materials science.
5. Development of new derivatives and analogs with improved properties and efficacy for various applications.
Méthodes De Synthèse
The synthesis of 4-chloro-2-[3-(4-chlorophenyl)acryloyl]phenyl 2-furoate involves the reaction of 4-chloro-2-furoic acid with 4-chlorobenzaldehyde in the presence of a catalyst. The reaction results in the formation of an intermediate product, which is then treated with acetic anhydride to yield the final product. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.
Propriétés
IUPAC Name |
[4-chloro-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O4/c21-14-6-3-13(4-7-14)5-9-17(23)16-12-15(22)8-10-18(16)26-20(24)19-2-1-11-25-19/h1-12H/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWIXVLAHGMNT-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dihydroxy-N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5337675.png)
![3-(5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5337683.png)
![N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B5337691.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5337694.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5337699.png)
![2-[2-(4-chlorophenyl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5337703.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5337716.png)
![8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5337720.png)
![4-(hydroxymethyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-azepanol](/img/structure/B5337722.png)

![N-(isoxazol-3-ylmethyl)-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337736.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5337768.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5337776.png)
